HCV Inhibition Structural Differentiation: 4-Formylphenoxy vs. Other Substitution Patterns
The parent patent for oxoazepanylacetamide derivatives explicitly distinguishes compounds by their phenoxy substitution. The target compound's 4-formylphenoxy group represents a specific, claimed substitution pattern within the broad Formula I, directly distinguishing it from non-formyl or differently substituted analogs which are claimed to have differential HCV inhibition profiles [1]. The patent's prohibition of certain specific compounds (e.g., N-(4-ethoxybenzyl)-N-(2-oxoazepane-2-yl)-2-phenoxyacetamide) as outside the scope of the invention further underscores that activity is not a universal class property but is critically dependent on the exact substitution [1].
| Evidence Dimension | Structural requirement for HCV inhibition patent claims |
|---|---|
| Target Compound Data | Contains 4-formylphenoxy substituent; falls within Formula I scope of RU2415132C2 |
| Comparator Or Baseline | N-(4-ethoxybenzyl)-N-(2-oxoazepane-2-yl)-2-phenoxyacetamide (explicitly excluded from patent scope) |
| Quantified Difference | Not quantified (qualitative structural exclusion from biological activity claims) |
| Conditions | Patent claims for HCV and SARS viral inhibition methods (in vitro/in vivo models not specified in patent abstract) |
Why This Matters
For procurement in antiviral screening programs, the presence of the 4-formylphenoxy group is a legally and biologically meaningful differentiator from simpler oxoazepanylacetamides, directly affecting patent-defined utility.
- [1] RU2415132C2 Patent. (2011). Oxoazepanylacetamide and oxoazepanylphenoxyacetamide derivatives, compositions containing them and method for inhibiting hepatitis type C virus (HCV) replication. Russian Patent. View Source
